2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, an oxo group, and a triethoxysilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate typically involves the esterification of 2-oxo-2-phenylethyl alcohol with 5-(triethoxysilyl)pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the triethoxysilyl group under mild conditions.
Major Products
Oxidation: 2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoic acid.
Reduction: 2-Hydroxy-2-phenylethyl 5-(triethoxysilyl)pentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate involves its interaction with specific molecular targets. The triethoxysilyl group allows for covalent bonding with silanol groups on surfaces, making it useful in surface modification applications. The phenyl and oxo groups contribute to its reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-2-phenylethyl acetate
- 2-Oxo-2-phenylethyl formate
- 2-Oxo-2-phenylethyl 5-oxo-5-(4-toluidino)pentanoate
Uniqueness
2-Oxo-2-phenylethyl 5-(triethoxysilyl)pentanoate is unique due to the presence of the triethoxysilyl group, which imparts specific properties such as enhanced reactivity with silanol groups and potential for surface modification. This makes it particularly valuable in applications requiring strong adhesion to silica-based materials .
Eigenschaften
CAS-Nummer |
923294-12-6 |
---|---|
Molekularformel |
C19H30O6Si |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
phenacyl 5-triethoxysilylpentanoate |
InChI |
InChI=1S/C19H30O6Si/c1-4-23-26(24-5-2,25-6-3)15-11-10-14-19(21)22-16-18(20)17-12-8-7-9-13-17/h7-9,12-13H,4-6,10-11,14-16H2,1-3H3 |
InChI-Schlüssel |
LWFGELXQFWHMDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCCC(=O)OCC(=O)C1=CC=CC=C1)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.